molecular formula C17H22N2O3 B13854148 Emivirine Isopropyl-d6

Emivirine Isopropyl-d6

Cat. No.: B13854148
M. Wt: 308.40 g/mol
InChI Key: MLILORUFDVLTSP-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Emivirine Isopropyl-d6 involves the incorporation of deuterium atoms into the isopropyl group of Emivirine. One of the synthetic routes for Emivirine involves the use of 6-bromo-5-isopropyl-2,4-dimethoxypyrimidine as a starting compound . The reaction conditions typically include the use of reagents such as Grignard reagents, nucleophilic substitution, and cyclization reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Emivirine Isopropyl-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and nucleophiles.

    Cyclization: Cyclization reactions are essential in forming the pyrimidine ring structure of Emivirine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are derivatives of Emivirine with modified functional groups.

Scientific Research Applications

Emivirine Isopropyl-d6 has several scientific research applications:

Comparison with Similar Compounds

Emivirine Isopropyl-d6 is compared with other non-nucleoside reverse transcriptase inhibitors such as:

  • Nevirapine
  • Efavirenz
  • Delavirdine

These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to the incorporation of deuterium atoms, which can affect its metabolic stability and interaction with biological targets .

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

308.40 g/mol

IUPAC Name

6-benzyl-1-(ethoxymethyl)-5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)/i2D3,3D3

InChI Key

MLILORUFDVLTSP-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(N(C(=O)NC1=O)COCC)CC2=CC=CC=C2)C([2H])([2H])[2H]

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2

Origin of Product

United States

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